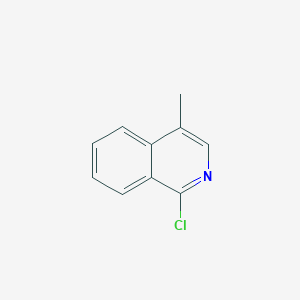

1-Chloro-4-methylisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGCJKJYRGWVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=CC=CC=C12)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623867 | |

| Record name | 1-Chloro-4-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24188-78-1 | |

| Record name | 1-Chloro-4-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24188-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-4-methylisoquinoline synthesis pathway from 4-methyl-2H-isoquinolin-1-one

An In-Depth Technical Guide to the Synthesis of 1-Chloro-4-methylisoquinoline

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a pivotal intermediate in contemporary drug discovery and organic synthesis. The document outlines the conversion of 4-methyl-2H-isoquinolin-1-one to the target chloro-derivative using phosphorus oxychloride (POCl₃). We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting. The synthesis is characterized by its high efficiency, achieving yields of approximately 90%. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a robust and reproducible method for preparing this valuable heterocyclic building block.

Introduction: The Strategic Importance of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 1-position dramatically enhances the synthetic versatility of the isoquinoline ring system. This halogen acts as an excellent leaving group, enabling a wide range of nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various functional groups (amines, ethers, thiols, etc.), making this compound a highly sought-after precursor for constructing diverse molecular libraries for drug discovery programs.[1][2] The presence of chlorine can also significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[3]

This guide focuses on a reliable and scalable method for the synthesis of this compound starting from the readily available 4-methyl-2H-isoquinolin-1-one. The conversion of the lactam functionality of the isoquinolinone to the corresponding chloride is a key transformation, typically achieved through the use of a potent chlorinating agent like phosphorus oxychloride (POCl₃).

Reaction Mechanism and Theoretical Considerations

The conversion of a 2-isoquinolinone (a cyclic amide or lactam) to a 1-chloroisoquinoline is a classic transformation that proceeds via activation of the carbonyl oxygen. While often compared to the Vilsmeier-Haack reaction in principle, the direct chlorination with POCl₃ follows a well-established pathway for such heterocyclic systems.[4][5][6]

The core mechanism involves two key stages:

-

O-Phosphorylation: The lactam oxygen of 4-methyl-2H-isoquinolin-1-one acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This initial step forms a highly reactive O-phosphorylated intermediate. This intermediate is significantly more electrophilic at the C1 position than the starting lactam's carbonyl carbon.

-

Nucleophilic Attack and Aromatization: A chloride ion (Cl⁻), present in the reaction mixture from POCl₃, then acts as a nucleophile, attacking the activated C1 position. This is followed by the elimination of a stable phosphate byproduct and the concomitant restoration of aromaticity in the isoquinoline ring system, yielding the final this compound product.

The reaction is typically driven to completion by using an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent. Heating the mixture to reflux provides the necessary activation energy for the reaction to proceed efficiently.[5][7]

Caption: The core mechanism for the chlorination of 4-methyl-2H-isoquinolin-1-one.

Detailed Experimental Protocol

This protocol is adapted from established and verified synthetic procedures.[7][8]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 4-Methyl-2H-isoquinolin-1-one | 77077-83-9 | C₁₀H₉NO | Starting material |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | POCl₃ | Reagent and solvent, use in fume hood |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | Extraction solvent |

| Sodium hydroxide (NaOH) | 1310-73-2 | NaOH | For aqueous work-up solution (5 N) |

| Saturated Brine (NaCl solution) | 7647-14-5 | NaCl | For washing |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Drying agent |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | Eluent for chromatography |

| Hexane | 110-54-3 | C₆H₁₄ | Eluent for chromatography |

| Silica Gel | 7631-86-9 | SiO₂ | Stationary phase for chromatography |

Equipment

-

Round-bottom flask (100 mL or appropriate size)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Biotage flash chromatography system (or standard glass column)

-

NMR spectrometer and Mass spectrometer for analysis

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4.8 g of 4-methyl-2H-isoquinolin-1-one in 50 mL of phosphorus oxychloride.[7] This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.

-

Heating : Heat the reaction mixture to reflux and maintain this temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Concentration : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

-

Work-up - Quenching and Extraction : Carefully and slowly add the cooled residue to a beaker containing crushed ice and then basify by adding 5 N aqueous sodium hydroxide (NaOH) solution until the pH is strongly alkaline. This step is highly exothermic and must be done with caution in an ice bath. Transfer the resulting mixture to a separatory funnel and extract the product with dichloromethane (e.g., 3 x 50 mL).[7]

-

Washing and Drying : Combine the organic layers and wash them with saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the resulting residue by flash chromatography on silica gel, eluting with a hexane solution containing 5% ethyl acetate.[7]

-

Isolation and Characterization : Combine the product-containing fractions and evaporate the solvent to yield this compound as a white solid. The expected yield is approximately 4.8 g (90%).[7]

Product Characterization

The structure of the product should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃) : δ 2.59 (s, 3H, -CH₃), 7.68 (t, J = 7.70 Hz, 1H, Ar-H), 7.78 (m, 1H, Ar-H), 7.94 (d, J = 8.31 Hz, 1H, Ar-H), 8.11 (s, 1H, Ar-H), 8.35 (d, J = 8.31 Hz, 1H, Ar-H).[7][8]

-

Molecular Formula : C₁₀H₈ClN[9]

-

Molecular Weight : 177.63 g/mol [9]

Quantitative Data Summary

| Parameter | Value |

| Starting Material Mass | 4.8 g |

| Chlorinating Agent Volume | 50 mL (POCl₃) |

| Reaction Time | 3 hours |

| Reaction Temperature | Reflux |

| Product Yield | 4.8 g |

| Molar Yield | 90% |

| Appearance | White Solid |

| Purification Method | Flash Chromatography (5% Ethyl Acetate in Hexane) |

| ¹H NMR | Conforms to structure[7] |

Troubleshooting and Field Insights

-

Anhydrous Conditions : Phosphorus oxychloride reacts violently with water. Ensure all glassware is thoroughly dried before use to prevent unwanted side reactions and to ensure safety.

-

Incomplete Reaction : If TLC analysis shows significant starting material remaining after 3 hours, the reflux time can be extended. However, prolonged heating may lead to decomposition and reduced yield.

-

Difficult Work-up : The quenching of POCl₃ is highly exothermic. Adding the reaction residue to ice slowly and ensuring efficient cooling is critical to control the process. A slow, controlled addition of the basic solution is also paramount.

-

Purification Challenges : If the crude product contains colored impurities, a charcoal treatment before chromatography might be beneficial. The choice of eluent composition for chromatography is key to achieving good separation; the 5% ethyl acetate in hexane system is a good starting point but may require optimization based on TLC analysis.

Conclusion

The synthesis of this compound from 4-methyl-2H-isoquinolin-1-one using phosphorus oxychloride is a highly efficient, high-yielding, and robust chemical transformation. The straightforward protocol, coupled with a simple purification procedure, makes this method well-suited for both laboratory-scale synthesis and potential scale-up operations. The resulting product is a versatile building block, poised for further chemical elaboration in the development of novel therapeutics and other advanced materials.

References

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [Link]

-

POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Vilsmeier-Haack Reaction. YouTube. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]

-

POCl3 chlorination of 4-quinazolones. PubMed. [Link]

-

Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI. [Link]

-

Isoquinoline synthesis. Organic Chemistry Portal. [Link]

-

POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

-

Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. ResearchGate. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]

-

POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. [Link]

-

Synthesis of 3,4-dihydroisoquinolines. Organic Chemistry Portal. [Link]

-

3,4-dihydroisoquinolines as a convenient route to functionalized isoquinolines. ElectronicsAndBooks. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

This compound | C10H8ClN. PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

1-methylisoquinoline. Organic Syntheses Procedure. [Link]

-

4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE. European Patent Office. [Link]

-

4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE. Patent 0147472. [Link]

-

1-Chloroisoquinoline. Chemsrc. [Link]

- Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound CAS#: 24188-78-1 [amp.chemicalbook.com]

- 9. chemscene.com [chemscene.com]

An In-Depth Technical Guide to 1-Chloro-4-methylisoquinoline: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chloro-4-methylisoquinoline (CAS No: 24188-78-1), a key heterocyclic building block in synthetic and medicinal chemistry. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds, and the strategic placement of a chloro group at the 1-position and a methyl group at the 4-position offers a versatile platform for molecular elaboration. This document details the compound's core physicochemical properties, provides a robust and validated synthesis protocol with characterization data, explores its chemical reactivity with a focus on modern cross-coupling and nucleophilic substitution reactions, and discusses its potential applications in drug discovery. The information herein is curated to empower researchers to confidently handle, synthesize, and utilize this valuable intermediate in their research endeavors.

Core Compound Identification and Properties

A precise understanding of a chemical's fundamental properties is the bedrock of its effective application in research. This section consolidates the key identifiers and physicochemical data for this compound.

Structural and Molecular Data

The foundational data for this compound is summarized in the table below, providing at-a-glance information for logistical and experimental planning.

| Property | Value | Source(s) |

| CAS Number | 24188-78-1 | |

| Molecular Formula | C₁₀H₈ClN | |

| Molecular Weight | 177.63 g/mol | |

| Appearance | White to yellow solid | |

| SMILES | CC1=CN=C(C2=C1C=CC=C2)Cl | |

| InChI Key | VQGCJKJYRGWVHE-UHFFFAOYSA-N |

Predicted Physicochemical Properties

While experimentally determined values are always preferred, high-quality computational predictions offer valuable guidance, particularly for thermal and solubility characteristics.

| Property | Predicted Value | Source(s) |

| Boiling Point | 314.1 ± 22.0 °C | |

| Density | 1.225 ± 0.06 g/cm³ | |

| pKa | 2.47 ± 0.31 | |

| LogP | 3.197 |

Synthesis and Characterization

The reliable synthesis of starting materials is a critical first step in any multi-step research program. The most prevalent and high-yielding method for preparing this compound is the chlorination of the corresponding isoquinolinone precursor.

Synthetic Workflow: Chlorination of 4-methyl-2H-isoquinolin-1-one

The conversion of the lactam functionality in 4-methyl-2H-isoquinolin-1-one to the 1-chloro derivative is efficiently achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). This is a standard and robust transformation for this class of heterocycles.

Spectroscopic Elucidation of 1-Chloro-4-methylisoquinoline: A Technical Guide for Researchers

Introduction

1-Chloro-4-methylisoquinoline is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a substituted isoquinoline, it serves as a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. The precise structural characterization of this molecule is paramount for its application in drug design and development, where a thorough understanding of its electronic and steric properties is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution. This in-depth technical guide provides a comprehensive analysis of the ¹H and an expertly predicted ¹³C NMR spectroscopic data of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for the correct assignment of NMR signals. The structure of this compound is presented below, with the standard numbering convention for the isoquinoline ring system.

Caption: Workflow for NMR data acquisition and analysis of this compound.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound, a compound of significant interest to the scientific community. The comprehensive ¹H NMR data, coupled with a well-reasoned predicted ¹³C NMR spectrum, offers a solid foundation for the structural verification and further investigation of this molecule. The provided experimental protocols ensure the reproducibility and accuracy of NMR data acquisition, empowering researchers to confidently characterize this and similar heterocyclic systems. As the development of novel isoquinoline-based compounds continues to expand, a thorough understanding of their spectroscopic properties will remain an indispensable tool for innovation in drug discovery and materials science.

References

An In-Depth Technical Guide to the Solubility and Stability of 1-Chloro-4-methylisoquinoline for Researchers and Drug Development Professionals

Introduction

1-Chloro-4-methylisoquinoline is a substituted isoquinoline derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its effective use in research and development. This guide provides a comprehensive overview of the predicted solubility of this compound in common laboratory solvents and its anticipated stability under various stress conditions. Furthermore, detailed, field-proven experimental protocols are presented to enable researchers to determine these critical parameters accurately. This document is intended to serve as a practical resource for scientists and professionals in drug development, facilitating formulation design, and ensuring the reliability of experimental outcomes.

Section 1: Predicted Solubility Profile of this compound

This compound is a moderately polar molecule. The isoquinoline core provides a degree of aromaticity and the nitrogen atom can act as a hydrogen bond acceptor. The chloro and methyl substituents are relatively non-polar. This combination of features suggests that the compound will exhibit preferential solubility in organic solvents over aqueous media.

Based on these structural characteristics, the predicted solubility of this compound in a range of common laboratory solvents is summarized in the table below.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The hydrophobic isoquinoline ring and chloro- and methyl- groups limit solubility in water. |

| Methanol | Moderate to High | The polar hydroxyl group of methanol can interact with the nitrogen atom of the isoquinoline ring. | |

| Ethanol | Moderate to High | Similar to methanol, ethanol's polarity and ability to hydrogen bond will facilitate dissolution. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a powerful polar aprotic solvent. | |

| Acetonitrile | Moderate | A less polar aprotic solvent than DMSO or DMF, but should still be effective. | |

| Acetone | Moderate | A moderately polar aprotic solvent. | |

| Non-Polar | Dichloromethane (DCM) | High | The chloro-substituent and aromatic nature of the molecule will favor solubility in chlorinated solvents. |

| Chloroform | High | Similar to DCM, chloroform is an excellent solvent for many organic compounds. | |

| Toluene | Moderate | The aromatic nature of toluene will facilitate the dissolution of the isoquinoline ring system. | |

| Hexane | Low | The overall polarity of this compound is too high for significant solubility in a non-polar alkane. |

Section 2: Stability Profile and Potential Degradation Pathways

The chemical stability of a compound is a critical factor that influences its shelf-life, storage conditions, and the design of analytical methods. A forced degradation study is an essential tool to identify potential degradation products and establish the intrinsic stability of a molecule. While specific stability data for this compound is not available, we can predict its degradation pathways based on the reactivity of its functional groups.

Predicted Stability Summary

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | Potentially Labile | Hydrolysis of the chloro group to a hydroxyl group. |

| Basic Hydrolysis | Potentially Labile | Hydrolysis of the chloro group to a hydroxyl group. |

| Oxidation | Potentially Labile | N-oxidation of the isoquinoline nitrogen; oxidation of the methyl group. |

| Photolytic | Potentially Labile | Cleavage of the C-Cl bond; degradation of the aromatic system. |

| Thermal | Likely Stable | Expected to be stable at typical laboratory temperatures. |

Potential Degradation Pathways

The predicted degradation pathways for this compound under various stress conditions are illustrated in the diagram below.

Predicted degradation pathways of this compound.

Section 3: Experimental Protocols

To provide researchers with the tools to empirically determine the solubility and stability of this compound, the following detailed experimental protocols are provided.

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines the determination of the thermodynamic solubility of this compound in a selection of solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetonitrile, dichloromethane, hexane)

-

Scintillation vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. An amount that ensures a solid phase remains after equilibration is sufficient.

-

Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a thermostatically controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop a suitable HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) and UV detection at an appropriate wavelength is a good starting point.

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Inject the calibration standards and the diluted samples onto the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Protocol 2: Forced Degradation Study

This protocol describes a systematic approach to investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Experimental Workflow:

Experimental workflow for the forced degradation study.

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). A control sample should be kept at room temperature.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at 60°C for a specified period. A control sample should be kept at room temperature.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period.

-

Thermal Degradation:

-

Solid State: Place a known amount of solid this compound in an oven at 80°C for a specified period.

-

Solution State: Heat an aliquot of the stock solution at 80°C for a specified period.

-

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter).[3][4] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

For the acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products. A gradient elution with a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier is a common starting point. A PDA detector is useful for assessing peak purity, and an MS detector can help in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each stress condition.

-

Assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

-

Evaluate the mass balance to account for all the material after degradation.

-

Propose the structures of the major degradation products based on their retention times, UV spectra, and mass spectral data.

-

Conclusion

This technical guide provides a foundational understanding of the predicted solubility and stability of this compound. The provided experimental protocols offer a robust framework for researchers to empirically determine these crucial parameters. By following these guidelines, scientists and drug development professionals can generate reliable data to support their research, streamline formulation development, and ensure the quality and integrity of their work with this promising compound.

References

- M. J. O'Neil (ed.)

-

Solubility of Things. Isoquinoline. [Link]

-

Wikipedia. Isoquinoline. [Link]

- ICH, Q1A(R2)

- ICH, Q1B Photostability Testing of New Drug Substances and Products, in: International Conference on Harmonis

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itten, I. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.

- Bakeer, R. A., & Abdel-Moety, E. M. (2014). Stability-indicating HPLC method for the determination of a novel anticancer agent, in the presence of its induced-degradation products. Journal of Taibah University for Science, 8(4), 324-332.

- Rizk, M., Toubar, S. S., El-Alfy, M. A., & El-Kimary, E. I. (2014). Development and validation of a stability-indicating HPLC method for the determination of a new anxiolytic drug in the presence of its degradation products.

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

-

Q1 Scientific. Photostability testing theory and practice. [Link]

-

BfArM. Guideline on Photostability Testing. [Link]

Sources

Substituted Isoquinolines: A Comprehensive Technical Guide to Their Biological Activities and Therapeutic Potential

Introduction: The Isoquinoline Scaffold - A Privileged Structure in Drug Discovery

The isoquinoline core, a heterocyclic aromatic organic compound, represents a remarkably versatile scaffold in the realm of medicinal chemistry and drug discovery.[1][2] This bicyclic system, composed of a benzene ring fused to a pyridine ring, is a fundamental structural motif in a vast array of naturally occurring alkaloids and synthetic compounds that exhibit a broad spectrum of potent biological activities.[1][2] The inherent structural rigidity of the isoquinoline nucleus, combined with the numerous sites available for substitution, provides a unique framework for the design of molecules with high affinity and specificity for a diverse range of biological targets.

From the potent analgesic properties of morphine to the broad antimicrobial activity of berberine, isoquinoline alkaloids have long been a source of valuable therapeutic agents.[1] Modern synthetic chemistry has further expanded the chemical space accessible from this scaffold, leading to the development of novel derivatives with enhanced efficacy and improved pharmacological profiles. This technical guide provides an in-depth exploration of the significant biological activities of substituted isoquinolines, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties. We will delve into the molecular mechanisms underpinning these activities, provide detailed experimental protocols for their evaluation, and present a critical analysis of the structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activities of Substituted Isoquinolines: Targeting the Hallmarks of Cancer

The development of novel anticancer agents is a cornerstone of modern drug discovery, and substituted isoquinolines have emerged as a promising class of compounds that can modulate multiple signaling pathways implicated in tumorigenesis and metastasis.[3] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in DNA replication and repair to the induction of programmed cell death and the disruption of the tumor microenvironment.

A. Mechanisms of Anticancer Action

Substituted isoquinolines exert their anticancer effects through a variety of molecular mechanisms, often targeting multiple pathways simultaneously. This multi-targeted approach is a significant advantage in combating the complexity and heterogeneity of cancer.

-

Topoisomerase Inhibition: A significant number of isoquinoline derivatives function as topoisomerase inhibitors.[4] Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[4] By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[4][5] Notably, the natural alkaloid cryptolepine and its synthetic analogs have been shown to inhibit topoisomerase II, while others, like certain 3-arylisoquinolines, target topoisomerase I.[4][6][7]

-

Induction of Apoptosis and Cell Cycle Arrest: Many substituted isoquinolines, including the well-studied alkaloid berberine, are potent inducers of apoptosis in a wide range of cancer cell lines.[3][8] This programmed cell death is often mediated through the intrinsic mitochondrial pathway, involving the modulation of the Bcl-2 family of proteins, release of cytochrome c, and activation of caspases.[8][9] Furthermore, these compounds can induce cell cycle arrest at various checkpoints, preventing the proliferation of cancer cells.[3][8] For instance, berberine has been shown to cause G2/M phase arrest in some cancer cell lines and G0/G1 arrest in others.[3]

-

Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cytoskeleton and plays a pivotal role in cell division. Compounds that interfere with tubulin polymerization dynamics are effective anticancer agents. Some isoquinoline derivatives have been identified as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to mitotic arrest and apoptosis.

-

Kinase Inhibition: Several substituted isoquinolines have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. These kinases are key components of signaling pathways that control cell growth, proliferation, and survival. By targeting these enzymes, isoquinoline derivatives can effectively block oncogenic signaling.

B. Data Summary: Anticancer Activity of Selected Isoquinolines

The following table summarizes the in vitro anticancer activity of several representative substituted isoquinolines against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Berberine | Tca8113 (Oral Squamous Cell Carcinoma) | 218.52 ± 18.71 | [10] |

| Berberine | CNE2 (Nasopharyngeal Carcinoma) | 249.18 ± 18.14 | [10] |

| Berberine | MCF-7 (Breast Cancer) | 272.15 ± 11.06 | [10] |

| Berberine | HeLa (Cervical Carcinoma) | 245.18 ± 17.33 | [10] |

| Berberine | HT29 (Colon Cancer) | 52.37 ± 3.45 | [10] |

| Berberine | T47D (Breast Cancer) | 25 | [3] |

| Berberine | MDA-MB-231 (Triple Negative Breast Cancer) | 16.7 | [11] |

| Berberine | HCC70 (Triple Negative Breast Cancer) | 0.19 | [11] |

| Sanguinarine | A172 (Glioblastoma) | 1.293 | [12] |

| Sanguinarine | MDA-MB-231 (Breast Cancer) | 1.616 | [12] |

| Sanguinarine | Bel7402 (Hepatocellular Carcinoma) | 2.90 | [13] |

| Sanguinarine | HepG2 (Hepatocellular Carcinoma) | 2.50 | [13] |

| Cryptolepine | A431 (Skin Squamous Cell Carcinoma) | ~5.0 | [7] |

| Cryptolepine | SCC-13 (Skin Squamous Cell Carcinoma) | ~5.0 | [7] |

C. Experimental Protocols: Evaluating Anticancer Activity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

-

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted isoquinoline compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against apoptosis-related proteins such as cleaved caspases and PARP.

-

Step-by-Step Protocol:

-

Cell Lysis: Treat cells with the test compound for a specified time, then harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, cleaved PARP), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

-

D. Visualization of Anticancer Signaling Pathways

The following diagram illustrates a simplified signaling pathway for apoptosis induction by a hypothetical substituted isoquinoline.

Caption: Apoptosis induction by a substituted isoquinoline.

II. Antimicrobial Activities of Substituted Isoquinolines: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Substituted isoquinolines, particularly alkaloids like berberine and palmatine, have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.[14][15]

A. Mechanisms of Antimicrobial Action

The antimicrobial effects of isoquinoline derivatives are multifaceted and can involve:

-

Disruption of Cell Membrane Integrity: Some isoquinolines can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

-

Inhibition of Cell Wall Synthesis: Certain derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Nucleic Acid and Protein Synthesis: Isoquinolines can bind to microbial DNA and RNA, inhibiting replication, transcription, and translation. They can also inhibit key enzymes involved in these processes.

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which contributes to their resistance to antibiotics. Some isoquinoline compounds have been shown to inhibit biofilm formation, rendering the bacteria more susceptible to conventional antibiotics.

B. Data Summary: Antimicrobial Activity of Selected Isoquinolines

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isoquinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Palmatine Derivative 1c | Helicobacter pylori (MTZ-resistant) | 4-16 | [16] |

| Palmatine | Escherichia coli ATCC25922 | 5461.33 ± 2364.83 | [15] |

| Spathullin A (1) | Staphylococcus aureus | 4 | [17] |

| Spathullin B (2) | Staphylococcus aureus | 1 | [17] |

| (+)-Actinodaphnine | Bacillus cereus | ≥50 | [18] |

| (+)-Actinodaphnine | Micrococcus sp. | ≥50 | [18] |

| (+)-Actinodaphnine | Staphylococcus aureus | ≥50 | [18] |

| Tricyclic Isoquinoline 8d | Staphylococcus aureus | 16 | [19] |

| Tricyclic Isoquinoline 8f | Staphylococcus aureus | 32 | [19] |

| Tricyclic Isoquinoline 8d | Enterococcus faecium | 128 | [19] |

| Tricyclic Isoquinoline 8f | Enterococcus faecium | 64 | [19] |

C. Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent against a specific microorganism.

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

-

Step-by-Step Protocol:

-

Prepare Antimicrobial Dilutions: Prepare a two-fold serial dilution of the substituted isoquinoline compound in a suitable broth medium in a 96-well plate.

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) and then dilute it to the final desired concentration.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

III. Antiviral Activities of Substituted Isoquinolines: A Broad-Spectrum Approach

Viral infections continue to pose a significant threat to global health. Substituted isoquinolines have demonstrated promising antiviral activity against a range of viruses, including coronaviruses and influenza viruses.[20][21]

A. Mechanisms of Antiviral Action

The antiviral mechanisms of isoquinoline derivatives are varied and can target different stages of the viral life cycle:

-

Inhibition of Viral Entry: Some compounds can block the attachment of the virus to host cell receptors or inhibit the fusion of the viral envelope with the host cell membrane, preventing viral entry. Tetrandrine, for example, has been shown to impede the intracellular trafficking of SARS-CoV-2.[22][23]

-

Inhibition of Viral Replication: Isoquinolines can inhibit key viral enzymes, such as polymerases and proteases, which are essential for the replication of the viral genome and the production of viral proteins.

-

Modulation of Host Cell Pathways: Some derivatives can modulate host cell signaling pathways that are hijacked by the virus for its own replication, thereby creating an unfavorable environment for viral propagation.

B. Data Summary: Antiviral Activity of Selected Isoquinolines

The following table summarizes the in vitro antiviral activity of selected isoquinoline compounds, expressed as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).

| Compound | Virus | Cell Line | EC50/IC50 (µM) | Reference |

| Aromoline | SARS-CoV-2 (D614G, Delta, Omicron variants) | Pseudovirus assay | 0.47-0.66 | [20][24] |

| Bis-benzylisoquinoline Alkaloids | HCoV-229E | - | 4.1-8.1 | [20][24] |

| Tetrandrine | SARS-CoV-2 | Vero E6 | 2.36 | [22] |

| Tetrandrine | SARS-CoV-2 | Huh7 | 0.40 | [22] |

| Tetrandrine | SARS-CoV-2 | Calu-3 | 5.03 | [22] |

| Isoquinolone Derivative 21 | Influenza A (H1N1) | MDCK | 9.9 | [21] |

| Isoquinolone Derivative 21 | Influenza A (H3N2) | MDCK | 18.5 | [21] |

| Isoquinolone Derivative 21 | Influenza B | MDCK | 11.2 | [21] |

C. Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.

-

Principle: Infectious virus particles create localized areas of cell death or "plaques" in a confluent monolayer of host cells. An effective antiviral agent will reduce the number and/or size of these plaques.

-

Step-by-Step Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the substituted isoquinoline compound.

-

Infection: Infect the cell monolayer with the virus-compound mixture.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the EC50 value.

-

IV. Neuroprotective Activities of Substituted Isoquinolines: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Several isoquinoline alkaloids, most notably berberine, have demonstrated significant neuroprotective effects in various experimental models.[25][26]

A. Mechanisms of Neuroprotective Action

The neuroprotective mechanisms of substituted isoquinolines are complex and often involve the modulation of multiple signaling pathways:

-

Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. Isoquinoline derivatives can scavenge free radicals, upregulate endogenous antioxidant enzymes, and inhibit the production of pro-inflammatory mediators.[9][27][28] Berberine, for instance, exerts its neuroprotective effects in part by activating the Nrf2/HO-1 pathway.[29]

-

Inhibition of Apoptosis: Neuronal cell death is a hallmark of neurodegeneration. Isoquinolines can protect neurons from apoptosis by modulating the Bcl-2 family of proteins, inhibiting caspase activation, and activating pro-survival signaling pathways such as the PI3K/Akt pathway.[9][29][30]

-

Modulation of Neurotransmitter Systems: Some isoquinoline compounds can interact with neurotransmitter receptors and transporters, helping to restore neurotransmitter balance in the brain.

-

Regulation of Autophagy: Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and aggregated proteins. Dysfunctional autophagy is implicated in several neurodegenerative disorders. Certain isoquinolines can modulate autophagy, promoting the clearance of toxic protein aggregates.[25]

B. Visualization of Neuroprotective Signaling Pathways

The following diagram illustrates the modulation of key neuroprotective signaling pathways by berberine.

Caption: Neuroprotective signaling pathways modulated by berberine.

C. Experimental Protocol: Neurite Outgrowth Assay

This assay is used to assess the ability of a compound to promote or inhibit the growth of neurites, which is an indicator of neuronal health and plasticity.

-

Principle: Neuronal cells are cultured in the presence of the test compound, and the extent of neurite growth (length and number of neurites) is quantified using immunofluorescence microscopy and image analysis.

-

Step-by-Step Protocol:

-

Cell Culture: Plate primary neurons or a neuronal cell line on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).

-

Compound Treatment: Treat the cells with various concentrations of the substituted isoquinoline compound.

-

Incubation: Incubate the cells for a sufficient period to allow for neurite outgrowth (typically 24-72 hours).

-

Immunofluorescence Staining: Fix the cells and stain them with an antibody against a neuronal marker (e.g., β-III tubulin) and a fluorescent secondary antibody. The nuclei can be counterstained with a fluorescent dye like DAPI.

-

Image Acquisition and Analysis: Acquire images using a fluorescence microscope and use automated image analysis software to quantify neurite length, number of neurites, and branching points per cell.

-

V. Conclusion and Future Directions

Substituted isoquinolines represent a rich and diverse class of compounds with immense therapeutic potential. Their ability to modulate a wide array of biological targets makes them attractive candidates for the development of novel drugs for the treatment of cancer, infectious diseases, and neurodegenerative disorders. The multi-targeted nature of many isoquinoline derivatives is particularly advantageous in addressing the complex and multifactorial nature of these diseases.

Future research in this field should focus on several key areas. The synthesis of novel isoquinoline derivatives with improved potency, selectivity, and pharmacokinetic properties is crucial. A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate the rational design of more effective drugs. Furthermore, the use of advanced drug delivery systems can help to overcome challenges such as poor bioavailability and off-target toxicity. The continued exploration of the vast chemical space of substituted isoquinolines holds great promise for the discovery of the next generation of therapeutic agents.

References

- 1. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Arylisoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of the Anticancer Potential of The Antimalarial Herbal Cryptolepis Sanguinolenta and Its Major Alkaloid Cryptolepine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryptolepine, a Plant Alkaloid, Inhibits the Growth of Non-Melanoma Skin Cancer Cells through Inhibition of Topoisomerase and Induction of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 11. researchgate.net [researchgate.net]

- 12. The Duality of Sanguinarine: Anticancer Potential, Carcinogenic Controversy and Clinical Outlook_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palmatine potentiates cefquinome efficacy against multidrug-resistant Escherichia coli via sulfur/taurine metabolism and oxidative stress modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Structure–Activity Relationship of Palmatine Derivatives as a Novel Class of Antibacterial Agents against Helicobacter pylori [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 20. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity | MDPI [mdpi.com]

- 22. Antiviral effects and tissue exposure of tetrandrine against SARS‐CoV‐2 infection and COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antiviral effects and tissue exposure of tetrandrine against SARS-CoV-2 infection and COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 28. researchgate.net [researchgate.net]

- 29. Berberine: Pathways to protect neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of Halogenated Isoquinolines: A Technical Guide for Drug Discovery

Introduction: The Isoquinoline Scaffold and the Power of Halogenation

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, the isoquinoline motif has proven to be a versatile template for interacting with a diverse range of biological targets.[3] In the relentless pursuit of novel therapeutics, the strategic modification of this core is paramount. Halogenation, the introduction of halogen atoms, stands out as a powerful tool in this endeavor. The incorporation of halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, thereby modulating its pharmacokinetic and pharmacodynamic profile.[4] This guide provides an in-depth exploration of the discovery and synthesis of halogenated isoquinolines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into both classical and contemporary synthetic methodologies, elucidating the mechanistic rationale behind these transformations and providing practical, field-proven protocols.

Classical Approaches to the Isoquinoline Core: A Foundation for Halogenated Derivatives

The construction of the isoquinoline skeleton has a rich history, with several named reactions forming the bedrock of its synthesis. These methods, while traditional, remain highly relevant and can be readily adapted to produce halogenated analogs by employing halogen-substituted starting materials.

The Bischler-Napieralski Reaction

First reported in 1893, the Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[5][6] This reaction is typically promoted by a dehydrating agent in acidic conditions. The resulting dihydroisoquinolines can be subsequently aromatized to the corresponding isoquinolines.

Causality of Experimental Choices: The choice of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), is crucial for activating the amide carbonyl for intramolecular electrophilic attack on the aromatic ring.[7] The reaction is most efficient with electron-rich aromatic rings, as this facilitates the electrophilic substitution step.[8]

Experimental Protocol: Synthesis of a Halogenated 3,4-Dihydroisoquinoline via the Bischler-Napieralski Reaction [8]

-

Amide Formation: A solution of a halogenated β-phenylethylamine (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) is cooled to 0 °C. An acylating agent, for instance, an acid chloride or anhydride (1.1 equiv), and a non-nucleophilic base like triethylamine (1.2 equiv) are added sequentially. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amide.

-

Cyclization: The crude β-arylethylamide (1.0 equiv) is dissolved in a high-boiling inert solvent like toluene or acetonitrile. Phosphorus oxychloride (POCl₃) (2.0-3.0 equiv) is added cautiously. The mixture is heated to reflux (typically 80-110 °C) for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The aqueous layer is basified with a concentrated solution of sodium hydroxide or ammonium hydroxide to a pH of 8-9. The product is then extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Mechanism of the Bischler-Napieralski Reaction

Caption: Mechanism of the Bischler-Napieralski Reaction.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction offers a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde with an aminoacetaldehyde acetal.[9][10] This method is particularly useful for accessing isoquinolines with substitution patterns that are difficult to achieve through other means.[11]

Causality of Experimental Choices: The use of a strong acid, typically concentrated sulfuric acid, is essential for both the formation of the Schiff base and the subsequent intramolecular electrophilic cyclization onto the aromatic ring.[12] The reaction conditions, particularly the acid concentration and temperature, need to be carefully controlled to avoid side reactions and optimize the yield.[9]

Experimental Protocol: Synthesis of a Halogenated Isoquinoline via the Pomeranz-Fritsch Reaction [13]

-

Formation of the Benzalaminoacetal: A halogenated benzaldehyde (1.0 equiv) and 2,2-diethoxyethylamine (1.1 equiv) are dissolved in a suitable solvent like ethanol. The mixture is stirred at room temperature for several hours to form the corresponding Schiff base. The solvent is then removed under reduced pressure.

-

Cyclization: The crude benzalaminoacetal is added slowly to concentrated sulfuric acid (98%) at 0 °C with careful temperature control. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (can range from hours to days).

-

Work-up and Purification: The reaction mixture is carefully poured onto ice and neutralized with a concentrated base (e.g., sodium hydroxide solution). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude isoquinoline is purified by column chromatography or distillation.

Pomeranz-Fritsch Reaction Workflow

Caption: General workflow of the Pomeranz-Fritsch reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound (an aldehyde or a ketone) to furnish a tetrahydroisoquinoline.[14][15] This reaction is a special case of the Mannich reaction and is of great significance in the synthesis of numerous alkaloids and pharmacologically active compounds.[16][17]

Causality of Experimental Choices: The reaction is typically catalyzed by a protic or Lewis acid. The acid facilitates the formation of an electrophilic iminium ion from the intermediate Schiff base, which then undergoes intramolecular electrophilic attack by the electron-rich aromatic ring.[18] The choice of solvent and temperature can influence the reaction rate and selectivity.

Experimental Protocol: Synthesis of a Halogenated Tetrahydroisoquinoline via the Pictet-Spengler Reaction [18]

-

Reaction Setup: A halogenated β-phenylethylamine (1.0 equiv) and an aldehyde or ketone (1.0-1.2 equiv) are dissolved in a suitable solvent (e.g., toluene, methanol, or water).

-

Acid Catalysis: A catalytic amount of a protic acid (e.g., hydrochloric acid, trifluoroacetic acid) or a Lewis acid is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The product is extracted into an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Modern Synthetic Strategies for Halogenated Isoquinolines

While classical methods provide a strong foundation, modern organic synthesis has ushered in more direct and efficient approaches for the halogenation of isoquinolines.

Direct C-H Halogenation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy. Halogenation of the isoquinoline ring can be achieved through various methods, with the position of halogenation being influenced by the reaction conditions and the directing groups present.

Direct C4-Halogenation via Dearomatization-Rearomatization: A notable recent development is the direct C4-halogenation of isoquinolines.[19][20] This is achieved through a one-pot sequence involving a dearomatization step, typically mediated by di-tert-butyl dicarbonate (Boc₂O), followed by electrophilic halogenation and subsequent acid-promoted rearomatization.[19][20] This method provides selective access to 4-halo-isoquinolines, which are valuable intermediates for further functionalization.[20]

Experimental Protocol: Direct C4-Bromination of Isoquinoline [19]

-

Dearomatization and Halogenation: To a solution of isoquinoline (1.0 equiv) in an appropriate solvent like THF, Boc₂O (1.5 equiv) is added, and the mixture is stirred at room temperature. After a period, the halogenating agent, such as N-bromosuccinimide (NBS) (1.2 equiv), is added, and stirring is continued.

-

Rearomatization: An aqueous solution of a strong acid, for example, 6 N HCl, is added to the reaction mixture, which is then stirred vigorously until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is neutralized with a base and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography to afford the 4-bromoisoquinoline.

Direct C-H Halogenation Workflow

Caption: General workflow for direct C-H halogenation of isoquinoline.

The Biological Significance of Halogenated Isoquinolines

The introduction of halogens into the isoquinoline scaffold has led to the discovery of compounds with a wide array of biological activities.[21][22] Halogen atoms can enhance binding to target proteins through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design.[23]

Table 1: Examples of Biologically Active Halogenated Isoquinolines

| Compound Class | Halogen | Biological Activity | Reference |

| Halogenated Noscapine Analogs | F, Cl, Br | Perturb mitosis in cancer cells | [23] |

| Halogenated Benzylisoquinolines | Cl, Br | Potential antimicrobial agents | [24] |

| Ecteinascidin 743 (Trabectedin) | Br | Anticancer agent | [25] |

| Halogenated Isoquinoline Alkaloids | Cl, Br | Antiviral, antibacterial, antifungal | [26] |

Characterization of Halogenated Isoquinolines

The unambiguous characterization of synthesized halogenated isoquinolines is crucial. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the substitution pattern on the isoquinoline ring. The chemical shifts of protons and carbons are influenced by the electronegativity and position of the halogen substituent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of chlorine and bromine is also a characteristic feature that aids in their identification.

-

Infrared (IR) Spectroscopy: The C-X (X = Cl, Br, I) stretching vibrations typically appear in the fingerprint region of the IR spectrum and can provide evidence for the presence of a halogen.[27]

-

UV-Visible Spectroscopy: The UV-Vis absorption spectrum is characteristic of the aromatic system and can be influenced by the nature and position of the halogen substituent.[28]

Conclusion and Future Perspectives

The discovery and synthesis of halogenated isoquinolines represent a vibrant and impactful area of research in medicinal chemistry. From the enduring utility of classical synthetic routes to the elegance and efficiency of modern C-H functionalization methods, the synthetic chemist's toolbox for accessing these valuable compounds is ever-expanding. The profound influence of halogenation on the biological activity of the isoquinoline scaffold underscores its importance in the design of novel therapeutic agents. As our understanding of the intricate roles of halogens in molecular recognition deepens, we can anticipate the development of even more sophisticated and selective methods for their introduction, paving the way for the discovery of next-generation halogenated isoquinoline-based drugs.

References

- Yang, X., Miao, X., Dai, L., Guo, X., Jenis, J., Zhang, J., & Shang, X. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.

- Song, B., Cai, J., Yuan, D., Xiang, F., & Zhou, J. (2023).

- Song, B., Cai, J., Yuan, D., Xiang, F., & Zhou, J. (2023). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy.

- Pomeranz-Fritsch Reaction. (n.d.). Cambridge University Press.

- Direct C4 Halogenation of Isoquinolines via a Boc 2 O-Mediated Dearomatization Strategy. (n.d.).

- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (n.d.).

- A THEORETICAL STUDY OF THE CHEMISTRY OF ISOQUINOLINE. (n.d.). ElectronicsAndBooks.

- Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).

- Biologically active isoquinoline alkaloids covering 2019–2022. (n.d.).

- Pictet-Spengler Tetrahydroisoquinoline Synthesis. (n.d.). Thermo Fisher Scientific - US.

- Product Class 5: Isoquinolines. (n.d.).

- The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions.

- Pictet-Spengler Isoquinoline Synthesis. (n.d.).

- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.

- Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines. (n.d.). Benchchem.

- Isoquinoline. (n.d.).

- The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. (n.d.).

- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Rel

- Bischler–Napieralski reaction. (n.d.). Grokipedia.

- The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Applic

- Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). Química Organica.org.

- The Pictet-Spengler Reaction Updates Its Habits. (n.d.).

- Bischler napieralski reaction. (n.d.). Slideshare.

- The Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.

- Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.

- Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Deriv

- The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). PMC - PubMed Central - NIH.

- Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. (2019). The Journal of Organic Chemistry.

- Searching for New Biologically Active Compounds Derived

- Isoquinoline alkaloids. (n.d.). Wikipedia.

- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). Chemical Reviews.

- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses.

- Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). PubMed.

- Isoquinoline. (n.d.). Wikipedia.

- Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids †. (2020). Semantic Scholar.

- Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). MDPI.

- Halogenated Organic Compounds. (2023). Spectroscopy Online.

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 4. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. benchchem.com [benchchem.com]

- 7. Bischler napieralski reaction | PPTX [slideshare.net]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 9. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 11. organicreactions.org [organicreactions.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. organicreactions.org [organicreactions.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 25. Thieme E-Books & E-Journals [thieme-connect.de]

- 26. researchgate.net [researchgate.net]

- 27. spectroscopyonline.com [spectroscopyonline.com]

- 28. mdpi.com [mdpi.com]

Structural Elucidation and Characterization of 1-Chloro-4-methylisoquinoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives are integral to drugs ranging from anesthetics to antiretroviral agents.[1] Consequently, the unambiguous structural determination of novel isoquinoline analogues is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive, multi-technique approach to the structural elucidation and characterization of a specific derivative, 1-Chloro-4-methylisoquinoline (CAS No: 24188-78-1).[3] We will progress logically from a robust synthetic protocol to a suite of spectroscopic analyses—including Mass Spectrometry (MS), Infrared (IR), and advanced Nuclear Magnetic Resonance (NMR) techniques—culminating in the definitive confirmation via Single-Crystal X-ray Diffraction. Each step is presented not merely as a protocol, but with an expert's rationale, ensuring that the described workflow is a self-validating system for achieving unimpeachable structural integrity.

The Isoquinoline Core: Synthesis and Functionalization